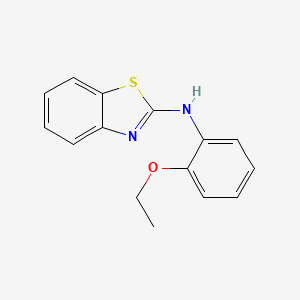![molecular formula C16H10ClF3N4O B2578576 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1259175-56-8](/img/structure/B2578576.png)
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide, also known as CPI-455, is a novel and potent inhibitor of histone demethylase KDM5A. KDM5A is a member of the Jumonji C (JmjC) domain-containing histone demethylase family that plays a crucial role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
作用機序
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide exerts its anticancer effects by inhibiting the activity of KDM5A, which is overexpressed in many types of cancer and is associated with poor prognosis. KDM5A regulates gene expression by removing methyl groups from lysine 4 on histone H3, leading to transcriptional repression of target genes. By inhibiting KDM5A, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide increases the levels of histone H3 lysine 4 methylation, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and physiological effects:
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to have potent inhibitory activity against KDM5A, with an IC50 value of 10 nM. It has also been reported to have good selectivity for KDM5A over other histone demethylases and non-histone demethylases. In addition, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to be stable in human plasma and to have good oral bioavailability, making it a potential candidate for clinical development.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for KDM5A, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is that it may not be effective against all types of cancer, as the expression levels of KDM5A vary among different types of cancer. In addition, the optimal dosing and treatment schedule of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in clinical settings are still unknown, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for the development of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide as an anticancer agent. One direction is to investigate the combination of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide with other targeted therapies or immunotherapies to enhance its anticancer effects. Another direction is to explore the use of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide in combination with epigenetic modulators or other agents that target the tumor microenvironment. Furthermore, the development of biomarkers to predict the response to 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide treatment and to monitor its efficacy in clinical settings is also an important future direction.
合成法
The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves several steps, starting with the preparation of 2-chloronicotinic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline to yield the desired product, 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide. The synthesis of 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been reported in several research articles, and the compound has been synthesized in both small and large scales.
科学的研究の応用
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, and its potential as an anticancer agent has been demonstrated in various types of cancer cells and animal models. 2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-chloro-N-[2-pyrazol-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-14-8-10(4-6-21-14)15(25)23-12-9-11(16(18,19)20)2-3-13(12)24-7-1-5-22-24/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDHJICEMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

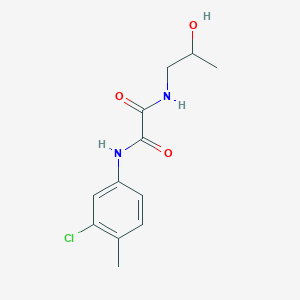
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
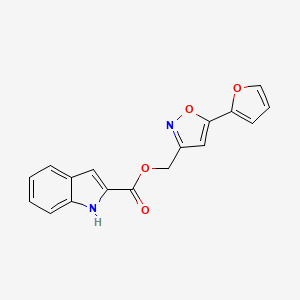
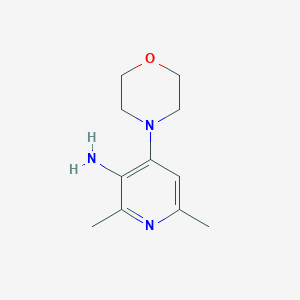
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
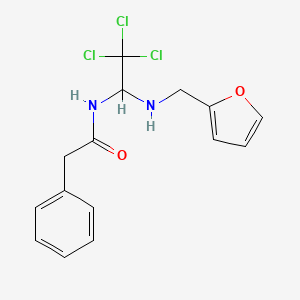
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
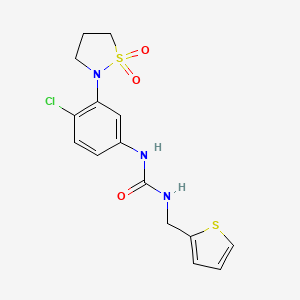
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
